1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound features a sulfonyl group attached to a nitrophenyl ring, which is further connected to a dihydroimidazole ring system. The presence of these functional groups imparts unique chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 3-nitrobenzenesulfonyl chloride with 2-phenyl-4,5-dihydro-1H-imidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reagents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Thiol derivative: Formed by the reduction of the sulfonyl group.
Substituted phenyl derivatives: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties, particularly due to the presence of the sulfonamide group.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. Additionally, the nitrophenyl and dihydroimidazole moieties contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylsulfonyl)tryptophan: A sulfonamide compound with a similar nitrophenyl group but attached to a tryptophan moiety.
Sulfonamide derivatives: Compounds with varying substituents on the sulfonamide group, such as different aromatic or aliphatic groups.
Uniqueness
1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-18(20)13-7-4-8-14(11-13)23(21,22)17-10-9-16-15(17)12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTPGKWLTSCPDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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